Flunarizine-d8 Dihydrochloride

Description

Role of Deuterated Compounds in Pharmacokinetic and Metabolic Investigations

The substitution of hydrogen with deuterium (B1214612) is a particularly valuable strategy in pharmacokinetic and metabolic studies due to the kinetic isotope effect (KIE). wikipedia.org A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. ijeat.org This difference can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. juniperpublishers.com

This modification can lead to several advantageous changes in a drug's pharmacokinetic profile:

Reduced Rate of Metabolism: Slowing down metabolic breakdown can increase the drug's biological half-life. ijeat.orginformaticsjournals.co.in

Increased Drug Exposure: A longer half-life often results in a greater total drug exposure (Area Under the Curve or AUC). researchgate.net

Metabolic Shunting: Deuteration can redirect metabolism away from pathways that form toxic or undesirable metabolites, potentially improving the drug's safety profile. juniperpublishers.comresearchgate.netnih.gov

Deutetrabenazine, a deuterated version of tetrabenazine, is a prime example of this principle. Its deuteration leads to a slower metabolism, resulting in a longer half-life and allowing for less frequent dosing compared to its non-deuterated counterpart. wikipedia.orgnih.govnih.gov This success has paved the way for the development of other deuterated drugs. nih.gov

| Pharmacokinetic Parameter | Typical Change with Deuteration | Rationale (Kinetic Isotope Effect) |

|---|---|---|

| Metabolic Clearance | Decreased | Slower rate of C-D bond cleavage by metabolic enzymes compared to C-H bond. ijeat.org |

| Half-life (t½) | Increased | Reduced clearance leads to the drug remaining in the body for a longer duration. juniperpublishers.comresearchgate.net |

| Maximum Concentration (Cmax) | May Decrease | Slower metabolism can lead to lower peak concentrations, potentially improving tolerability. researchgate.net |

| Total Exposure (AUC) | Increased | The drug is present in the systemic circulation for a longer period. researchgate.net |

Overview of Flunarizine (B1672889) and its Therapeutic Relevance in Preclinical Studies

Flunarizine is a drug classified as a selective calcium antagonist or calcium channel blocker. wikipedia.orgpediatriconcall.com Its primary mechanism of action involves inhibiting the influx of calcium into cells, which leads to the dilation of blood vessels and stabilization of neuronal activity. pediatriconcall.compatsnap.comnih.gov Beyond its effect on calcium channels, Flunarizine also exhibits antihistamine (H1 receptor), dopamine (B1211576) (D2 receptor), and serotonin (B10506) receptor blocking activities. wikipedia.orgpatsnap.com

Clinically, Flunarizine is used for the prophylaxis of migraine, for vertigo of central and peripheral origin, and for occlusive peripheral vascular disease. pediatriconcall.comdrugbank.com Preclinical research has highlighted its potential for a broader range of applications. Studies have shown it may reduce the severity of attacks in certain genetic disorders like alternating hemiplegia and rapid-onset dystonia-parkinsonism. wikipedia.org Furthermore, recent research has explored its potential for repurposing as an inhibitor of the serotonin transporter for major depressive disorder and as an antiviral agent against pathogenic mammarenaviruses. frontiersin.orgmdpi.com

Rationale for Deuteration of Flunarizine for Research Applications

The creation of Flunarizine-d8 Dihydrochloride (B599025) serves two primary purposes in research.

First, as a stable isotope-labeled compound, it is an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). In pharmacokinetic studies that require precise measurement of Flunarizine in plasma or tissue, Flunarizine-d8 is added to samples to accurately quantify the concentration of the parent drug. nih.gov

| Chemical Properties of Flunarizine-d8 Dihydrochloride | |

|---|---|

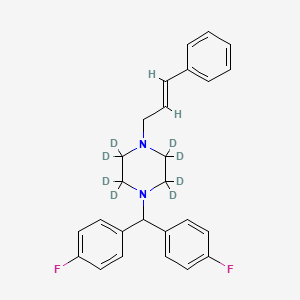

| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

| Molecular Formula | C₂₆H₂₀D₈Cl₂F₂N₂ lgcstandards.com |

| Molecular Weight | 485.47 g/mol lgcstandards.com |

| CAS Number | 120702-98-9 (d8 base); 30484-77-6 (unlabeled dihydrochloride) nih.govlgcstandards.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

120702-98-9 |

|---|---|

Molecular Formula |

C26H26F2N2 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2 |

InChI Key |

SMANXXCATUTDDT-XSAGKOFCSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Flunarizine D8 Dihydrochloride

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Flunarizine-d8 Dihydrochloride (B599025) involves the strategic introduction of eight deuterium atoms into the flunarizine (B1672889) structure. This is typically achieved by using a deuterated precursor during the synthesis.

Strategies for Site-Specific Deuteration

The primary strategy for producing Flunarizine-d8 Dihydrochloride involves the use of a deuterated piperazine (B1678402) ring. Specifically, 1-Bis(4-fluorophenyl)methyl Piperazine-d8 is a key intermediate. usbio.net This labeled analogue of 1-Bis(4-fluorophenyl)methyl Piperazine contains eight deuterium atoms. usbio.net The use of this deuterated building block ensures the site-specific incorporation of deuterium into the piperazine moiety of the final flunarizine molecule. Methods for incorporating deuterium into organic molecules, particularly into heterocyclic compounds like piperazine, are crucial for creating labeled compounds for medicinal chemistry research. nih.gov

Precursor Chemistry and Reaction Conditions

Starting Materials : The synthesis begins with the reaction of di-(p-fluorophenyl)-chloromethane with 1-cinnamylpiperazine (or in this case, its deuterated analogue) in the presence of a base like sodium carbonate and a catalyst such as potassium iodide. smolecule.com

Reaction Conditions : The mixture is typically refluxed for an extended period, often around 21 hours, to drive the reaction to completion. smolecule.com

Formation of the Dihydrochloride Salt : Following the synthesis of the free base, it is treated with hydrochloric acid to form the more stable dihydrochloride salt.

A crucial precursor for this synthesis is 1-Bis(4-fluorophenyl)methyl Piperazine-d8. usbio.net This intermediate is a labeled analogue of 1-Bis(4-fluorophenyl)methyl Piperazine, which is used in the synthesis of various compounds, including novel tubulin polymerization inhibitors. usbio.net

Isotopic Purity Assessment Methodologies

Ensuring the isotopic purity of this compound is critical for its use in quantitative analyses. rsc.org A combination of spectroscopic and chromatographic techniques is employed to determine the percentage of deuterium incorporation and to confirm the location of the deuterium atoms.

Spectroscopic Techniques for Deuterium Content and Location

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for assessing isotopic enrichment and structural integrity. rsc.org

High-Resolution Mass Spectrometry (HR-MS) : This technique is used to determine the isotopic enrichment of the deuterated compound. rsc.orgnih.gov By analyzing the full scan mass spectrum, the different isotopolog ions (molecules that differ only in their isotopic composition) can be identified and their relative abundances calculated. nih.gov This allows for a precise determination of the percentage of molecules that have been successfully deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR confirms the structural integrity of the molecule and verifies the specific positions of the deuterium atoms. rsc.org The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the corresponding signals in the ²H NMR spectrum, provides definitive evidence of site-specific deuteration.

Chromatographic Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds, including deuterated analogues. lgcstandards.comresearchgate.net

An HPLC method for flunarizine dihydrochloride has been developed using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer-triethylamine solution at a specific pH. researchgate.net Detection is typically carried out using a UV detector. researchgate.net This method can be adapted to assess the purity of this compound, ensuring that it is free from non-deuterated flunarizine and other impurities. lgcstandards.com The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for separating the deuterated compound from any impurities and confirming its isotopic composition simultaneously. acs.org

| Parameter | Method | Purpose |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HR-MS) | Quantifies the percentage of deuterium incorporation by analyzing the relative abundance of isotopologs. nih.gov |

| Deuterium Location | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific sites of deuterium substitution within the molecule. rsc.org |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities to assess its overall purity. researchgate.net |

| Combined Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides both separation and mass information for comprehensive purity and identity confirmation. acs.org |

Advanced Analytical Methodologies Utilizing Flunarizine D8 Dihydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS has emerged as a powerful tool for bioanalysis due to its high sensitivity, selectivity, and speed. ajpaonline.com The technique combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry.

Method Development and Optimization for Flunarizine (B1672889) and its Deuterated Internal Standard

The development of a successful LC-MS/MS method for Flunarizine quantification involves the careful optimization of both chromatographic and mass spectrometric conditions. The primary goal is to achieve efficient separation of Flunarizine and its internal standard, Flunarizine-d8 Dihydrochloride (B599025), from endogenous components of the biological matrix, thereby minimizing matrix effects. clearsynth.com

A typical method involves extracting Flunarizine and Flunarizine-d8 from a small volume of human plasma (e.g., 100 μL) using liquid-liquid extraction under acidic conditions. researchgate.net Chromatographic separation is often achieved using a C18 column, such as a Hypersil Gold C18 (50 × 2.1 mm, 3 μm), with a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). researchgate.netacs.org

Detection by tandem mass spectrometry is highly specific, operating in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Flunarizine, a common transition is m/z 405.2→203.2, while for Flunarizine-d8, the transition is m/z 413.1→203.2. researchgate.net The use of a stable isotope-labeled internal standard like Flunarizine-d8 is crucial as it co-elutes with the analyte and experiences similar ionization and fragmentation, correcting for variations during sample preparation and analysis. scioninstruments.combiopharmaservices.com

Table 1: Exemplary LC-MS/MS Method Parameters for Flunarizine Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Hypersil Gold C18 (50 x 2.1 mm, 3 µm) researchgate.net |

| Mobile Phase | Methanol: 10 mM Ammonium Formate, pH 3.0 (90:10, v/v) researchgate.net |

| Flow Rate | Not specified in the provided context |

| Injection Volume | Not specified in the provided context |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |

| Monitored Transition (Flunarizine) | m/z 405.2 → 203.2 researchgate.net |

| Monitored Transition (Flunarizine-d8) | m/z 413.1 → 203.2 researchgate.net |

| Extraction Method | Liquid-Liquid Extraction researchgate.net |

Validation Parameters for Research Bioanalytical Assays

For a bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation. This process ensures the method is accurate, precise, and reproducible for the intended application. Key validation parameters include linearity, accuracy, precision, and stability.

A validated LC-MS/MS method for Flunarizine demonstrated a linear concentration range from 0.10 to 100 ng/mL. researchgate.net The accuracy of the method was found to be between 96.1% and 103.1%, with intra-batch and inter-batch precision (expressed as the coefficient of variation, %CV) being less than or equal to 5.2%. researchgate.net Furthermore, the stability of Flunarizine was confirmed in human plasma under various storage and handling conditions. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also critical parameters, with one study reporting values of 0.101629 μg/ml and 0.307968 μg/ml, respectively, for an HPLC method. rjpbcs.com

Table 2: Bioanalytical Method Validation Parameters for Flunarizine

| Parameter | Finding |

|---|---|

| Linearity Range | 0.10 - 100 ng/mL researchgate.net |

| Accuracy | 96.1 - 103.1% researchgate.net |

| Precision (%CV) | ≤ 5.2% researchgate.net |

| Extraction Recovery | 98.85% researchgate.net |

| Stability | Stable under all tested conditions researchgate.net |

Role as an Internal Standard in Preclinical Quantitative Analysis

In preclinical quantitative analysis, an internal standard is a compound added to samples at a known concentration to aid in the quantification of the analyte of interest. scioninstruments.com The ideal internal standard is chemically and physically similar to the analyte. Flunarizine-d8 Dihydrochloride serves as an excellent internal standard for Flunarizine for several reasons.

Being a deuterated analog, Flunarizine-d8 has a higher molecular weight than Flunarizine but exhibits nearly identical chemical properties and chromatographic behavior. clearsynth.com This similarity ensures that any loss of analyte during sample preparation, or variations in injection volume and ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. scioninstruments.combiopharmaservices.com By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, even in complex biological matrices where matrix effects can be significant. clearsynth.com This approach is fundamental to obtaining reliable pharmacokinetic data in preclinical studies.

Other Chromatographic Techniques for Research Applications

While LC-MS/MS is the gold standard for high-sensitivity bioanalysis, other chromatographic techniques are also employed in research applications for Flunarizine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative, particularly for the analysis of bulk drug substances and pharmaceutical dosage forms. rjpbcs.comresearchgate.net

Various HPLC methods have been developed and validated for Flunarizine determination. These methods often utilize C18 columns and a mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile (B52724) with a buffer. rjpbcs.comajpaonline.com Detection is typically performed at a wavelength of around 254 nm. nih.govresearchgate.net While less sensitive than LC-MS/MS, HPLC-UV methods are robust, cost-effective, and suitable for applications where lower sensitivity is acceptable, such as dissolution testing and content uniformity assays. researchgate.netnih.gov Other techniques like gas chromatography have also been reported for the determination of Flunarizine in biological samples. researchgate.net

Table 3: Comparison of Chromatographic Techniques for Flunarizine Analysis

| Technique | Typical Application | Detector | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Quantification in biological matrices researchgate.netresearchgate.net | Tandem Mass Spectrometer | High sensitivity, high selectivity ajpaonline.com |

| HPLC | Bulk drug and dosage form analysis rjpbcs.comresearchgate.net | UV Spectrophotometer rjpbcs.comnih.gov | Robust, cost-effective nih.gov |

| Gas Chromatography | Determination in biological samples researchgate.net | Not specified | Alternative to liquid chromatography |

Preclinical Pharmacokinetic and Metabolic Research of Flunarizine Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems and Animal Models

The preclinical evaluation of flunarizine (B1672889) analogues involves comprehensive ADME studies to understand how the compound is processed in biological systems. These studies are foundational for predicting in vivo behavior and potential clinical outcomes.

The biotransformation of flunarizine is extensive and primarily occurs in the liver. In vitro studies using subcellular liver fractions (microsomes) and isolated hepatocytes from rats, dogs, and humans have identified two principal metabolic pathways. tandfonline.comnih.gov A striking sex-dependent difference has been observed in rats, where oxidative N-dealkylation is the major pathway in males, while aromatic hydroxylation is predominant in females. tandfonline.comnih.gov In dogs and humans, aromatic hydroxylation appears to be the more significant pathway. tandfonline.com

The primary metabolic reactions include:

Aromatic Hydroxylation: This reaction occurs on the phenyl ring of the cinnamyl moiety, leading to the formation of hydroxy-flunarizine. tandfonline.comnih.gov

Oxidative N-dealkylation: This pathway involves the cleavage at one of the piperazine (B1678402) nitrogens, resulting in the metabolite bis(4-fluorophenyl)methanol. tandfonline.comnih.gov

Glucuronidation: The primary metabolites, hydroxy-flunarizine and bis(4-fluorophenyl)methanol, can undergo further conjugation with glucuronic acid to form their respective glucuronides, which facilitates excretion. tandfonline.comresearchgate.net

Research using microsomes from cell lines expressing specific human cytochrome P450 (CYP) enzymes has pinpointed the key isozymes responsible for flunarizine's metabolism. nih.govCYP2D6 is the principal enzyme catalyzing the aromatic hydroxylation of the cinnamyl phenyl ring. nih.gov The N-dealkylation of the piperazine ring is mediated by a group of enzymes, including CYP2C9 and potentially CYP1A1, CYP1A2, and/or CYP2A6 . nih.gov Additionally, CYP2B6 has shown activity in the hydroxylation of the diphenylmethyl group of the related compound, cinnarizine, suggesting a potential minor role in flunarizine metabolism. nih.gov The metabolism of flunarizine has been shown to follow Michaelis-Menten kinetics in dog and human microsomes. nih.gov

| Metabolic Pathway | Key Metabolite(s) | Primary Enzyme System(s) Involved | Animal/System Studied |

|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-flunarizine | CYP2D6 nih.gov | Female Rats, Dogs, Humans tandfonline.comnih.gov |

| Oxidative N-dealkylation | bis(4-fluorophenyl)methanol | CYP2C9, CYP1A1/1A2/2A6 nih.gov | Male Rats tandfonline.comnih.gov |

| Glucuronidation | Glucuronides of primary metabolites | UDP-glucuronosyltransferases (UGTs) (inferred) tandfonline.comresearchgate.net | Rats tandfonline.comresearchgate.net |

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a critical tool in pharmaceutical research. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, a slower reaction rate is observed, a phenomenon known as the deuterium kinetic isotope effect (KIE).

In the context of flunarizine, deuteration can significantly influence its metabolic profile. Since the primary metabolic pathways involve CYP450-mediated oxidation (hydroxylation and N-dealkylation), which often involves C-H bond cleavage, deuterating flunarizine at these metabolic "hot spots" is expected to slow down its biotransformation. For example, selective deuteration on the cinnamyl phenyl ring could reduce the rate of CYP2D6-mediated aromatic hydroxylation. This alteration can lead to a longer half-life and modified systemic exposure of the parent drug.

While specific metabolic stability assays on Flunarizine-d8 Dihydrochloride (B599025) are not detailed in the reviewed literature, its primary role in preclinical research is well-established. Flunarizine-d8 is widely used as a stable isotope-labeled internal standard for the quantitative analysis of flunarizine in biological matrices (e.g., plasma, tissue) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the parent compound, but its increased mass allows it to be distinguished by the mass spectrometer. This application is crucial for the accurate determination of pharmacokinetic parameters of flunarizine in various preclinical and clinical studies.

Tissue Distribution Studies in Preclinical Models

Pharmacokinetic studies indicate that flunarizine has a large apparent volume of distribution, with reported mean values around 43.2 L/kg, suggesting extensive distribution into tissues throughout the body. researchgate.net Animal experiments have confirmed this, noting that it preferentially distributes into adipose tissue and is capable of crossing the blood-brain barrier. researchgate.net Specific tissue distribution studies have been conducted in multiple preclinical species, including rats, pigs, and dogs, often employing methods such as whole-body autoradiography to visualize compound localization. nih.gov

A detailed study in albino rabbits following a single topical application of a flunarizine formulation provided specific data on its distribution within ocular tissues. nih.gov The compound was found to distribute rapidly into various components of the eye, reaching peak concentrations at different times post-instillation. nih.gov

| Tissue (Rabbit Eye) | Peak Concentration (Tmax) | Concentration at Tmax (ng/g or ng/mL) |

|---|---|---|

| Cornea | 15 minutes nih.gov | Data not specified in abstract |

| Aqueous Humor | 30 minutes nih.gov | Data not specified in abstract |

| Iris-Ciliary Body | 30 minutes nih.gov | Data not specified in abstract |

| Retina | 30 minutes nih.gov | Data not specified in abstract |

Molecular and Cellular Mechanisms of Action in Research Models

Modulation of Ion Channels and Transporters

A primary aspect of Flunarizine's mechanism is its ability to interact with various ion channels and transporters, thereby influencing neuronal excitability and neurotransmitter regulation.

Flunarizine (B1672889) is recognized as a selective calcium entry blocker, with notable activity against both T-type and L-type voltage-dependent calcium channels. patsnap.comdrugbank.com In neuronal and smooth muscle cells, this blockade reduces the intracellular influx of calcium, leading to decreased neuronal excitability. patsnap.com This action is considered a key factor in its use for migraine prophylaxis, as excessive neuronal excitability is implicated in the pathophysiology of migraines. patsnap.com

Studies in N1E-115 neuroblastoma cells provided direct evidence that Flunarizine selectively inhibits T-type calcium channel currents in a dose-dependent manner, with significant effects observed at a concentration of 1 µM. nih.gov This research also showed that Flunarizine shifts the voltage dependence of T-type channel inactivation toward more negative potentials. nih.gov Further investigation in guinea-pig ventricular myocytes revealed that the blockade of both L- and T-type channels is a complex process, dependent on time, frequency, voltage, and the concentration of calcium ions and protons. nih.gov

| Channel Type | Research Model | Key Finding |

| T-type Ca2+ | N1E-115 Neuroblastoma Cells | Selective inhibition of transient T-type currents; shifts voltage dependence of inactivation. nih.gov |

| L-type & T-type Ca2+ | Guinea-Pig Ventricular Myocytes | Blockade is dependent on time, frequency, voltage, Ca2+, and protons. nih.gov |

| T-type Ca2+ | General | Identified as an inhibitor of voltage-dependent T-type calcium channel subunits alpha-1G, alpha-1H, and alpha-1I. drugbank.com |

In addition to its effects on calcium channels, Flunarizine is a potent blocker of voltage-gated sodium channels. medchemexpress.com Research using cultured rat cortical neurons demonstrated that Flunarizine blocks sodium currents (INa) with an IC₅₀ value of 0.94 μM. medchemexpress.com

Further studies on acutely isolated Purkinje neurons from the rat cerebellum showed that Flunarizine blocks sodium currents primarily by interacting with the inactivated state of the channels. nih.gov This interaction slows the recovery of the channels from inactivation. nih.gov Similarly, in trigeminal ganglion neurons, Flunarizine was found to block tetrodotoxin-resistant sodium currents in a concentration-dependent and use-dependent manner, suggesting that its blocking effects are enhanced at higher rates of channel activation. researchgate.net This modulation of sodium channels may contribute to its neuroprotective effects, particularly in conditions like cerebral ischemia. nih.gov

Computational research has identified Flunarizine as a potential inhibitor of the serotonin (B10506) transporter (SERT). frontiersin.orgnih.gov Through molecular docking and dynamics simulations, Flunarizine demonstrated a strong and stable binding configuration within the active site of the transporter. frontiersin.orgnih.gov The binding pattern suggests that Flunarizine could act as an effective serotonin-competitive inhibitor of SERT, potentially by forming key interactions with critical amino acid residues. frontiersin.orgnih.gov This proposed mechanism, which would increase the availability of serotonin in the synapse, mirrors the action of selective serotonin reuptake inhibitors (SSRIs). frontiersin.org These computational findings suggest a novel therapeutic potential for Flunarizine in modulating serotonergic neurotransmission. consensus.appnih.gov

Flunarizine is known to act as an antagonist at dopamine (B1211576) D2 receptors. medchemexpress.comspringermedizin.de In vitro binding assays have shown that it competitively inhibits the binding of ligands to the D2 receptor, with a reported Ki value of 112 nM. nih.gov This indicates a fairly potent antagonistic activity. nih.gov Studies in human subjects using single-photon emission computed tomography (SPECT) have confirmed this neuroleptic-like action. nih.gov In patients undergoing treatment with Flunarizine, a significant reduction in the binding potential of striatal dopamine D2 receptors was observed, providing a direct link between the drug and D2 receptor occupancy in the brain. nih.gov This antagonism is believed to be the basis for the extrapyramidal side effects that can be observed with its use. nih.govnih.gov

Interaction with Calmodulin and Other Intracellular Targets

Beyond the cell membrane, Flunarizine interacts with key intracellular signaling proteins, most notably calmodulin. patsnap.comdrugbank.compediatriconcall.com Calmodulin is a primary intracellular calcium sensor, and Flunarizine's ability to bind to it represents a significant aspect of its mechanism. patsnap.comnih.gov

Research has demonstrated that Flunarizine acts as a competitive antagonist against calmodulin. nih.gov This action inhibits the calcium-calmodulin-activated phosphodiesterase activity in the brain. nih.gov By interfering with the calmodulin system, Flunarizine can modulate the downstream signaling pathways that are dependent on calcium for their activation. This interaction may explain some of the distinct pharmacological effects of Flunarizine compared to other calcium-entry blockers. nih.gov

Neuroprotective Mechanisms in Cellular and Animal Models

Flunarizine has demonstrated neuroprotective properties in various preclinical research models. medchemexpress.com In studies using animal models of intracerebral hemorrhage (ICH), treatment with Flunarizine hydrochloride resulted in protective effects against secondary brain injury. nih.govnih.gov

In a rat model of ICH, Flunarizine treatment was associated with a significant decrease in hematoma volume, brain water content, and blood-brain barrier disruption. nih.govresearchgate.net Furthermore, it was shown to reduce cell apoptosis in the brain tissue surrounding the hematoma. nih.govresearchgate.net The underlying mechanism for these protective effects appears to involve the activation of the PI3K/AKT signaling pathway. nih.govnih.gov Treatment with Flunarizine led to an increased expression of phosphorylated AKT (p-AKT) as well as the upregulation of neuroprotective factors such as glial cell line-derived neurotrophic factor (GDNF) and neuroglobin (NGB). nih.govresearchgate.net In cellular models, Flunarizine has also shown cytoprotective effects on chromaffin cells at specific concentrations. medchemexpress.com

| Research Model | Condition | Neuroprotective Effect | Associated Mechanism |

| Rat Model | Intracerebral Hemorrhage (ICH) | Reduced hematoma volume, brain water content, and cell apoptosis. nih.govresearchgate.net | Activation of PI3K/AKT pathway; increased GDNF and NGB expression. nih.govnih.gov |

| Cultured Chromaffin Cells | Cytotoxicity | Cytoprotection observed at concentrations of 3-10 μM. medchemexpress.com | Not specified. |

| Rat Cerebellum Neurons | Cerebral Ischemia (proposed) | Potential therapeutic benefit. nih.gov | Blockade of Na+ currents by interacting with inactivated channels. nih.gov |

Anti-Inflammatory and Immunomodulatory Research in Preclinical Contexts

Preclinical research has begun to explore the anti-inflammatory and potential immunomodulatory effects of flunarizine, particularly in the context of neurological injury and inflammation.

One area of investigation has been its role in neurovascular inflammation. Some evidence suggests that the mechanism of action of calcium channel antagonists like flunarizine may include the inhibition of neurovascular inflammation. taylorandfrancis.com

A study investigating the effects of flunarizine hydrochloride in a rat model of intracerebral hemorrhage (ICH) demonstrated a protective role against secondary brain injury. nih.gov In this model, flunarizine treatment was associated with a reduction in hematoma volume, blood-brain barrier disruption, and brain water content. nih.gov The study also found that flunarizine decreased cell apoptosis in the brain tissue of ICH rats. nih.gov These protective effects were linked to the activation of the P13K/AKT signaling pathway, which is involved in cell survival and proliferation. nih.gov While this study did not directly measure specific inflammatory markers, the reduction in secondary brain injury suggests a potential modulation of the inflammatory cascade that typically follows such an injury.

Further research has indicated that flunarizine can prevent apoptosis in neural crest-derived neurons following trophic factor deprivation. nih.gov In both in vitro and in vivo models of peripheral nerve injury, flunarizine protected dorsal root ganglion neurons from cell death and enhanced the regeneration of sensory and motor neurons. nih.gov This neuroprotective effect, by mitigating neuronal death, could indirectly influence the local inflammatory and immune response to nerve injury.

The following table summarizes key preclinical findings related to the anti-inflammatory and neuroprotective effects of flunarizine:

| Research Model | Key Findings | Potential Implication |

| Rat model of intracerebral hemorrhage | Reduced hematoma volume, brain edema, and neuronal apoptosis. nih.gov | Attenuation of secondary brain injury and associated inflammation. nih.gov |

| In vitro and in vivo models of peripheral nerve injury | Prevention of neuronal apoptosis and enhancement of nerve regeneration. nih.gov | Modulation of the cellular response to nerve damage, potentially impacting the local immune environment. nih.gov |

| General hypothesis on calcium channel antagonists | May contribute to the inhibition of neurovascular inflammation. taylorandfrancis.com | Suggests a direct or indirect anti-inflammatory effect in the central nervous system. taylorandfrancis.com |

Preclinical Research Applications and in Vitro Study Models

In Vitro Cellular Assays for Target Validation and Mechanism Elucidation

In vitro cellular assays are fundamental in pharmacological research, providing a controlled environment to dissect the molecular interactions of a compound. For Flunarizine (B1672889), these assays have been instrumental in validating its targets and elucidating its mechanisms of action.

Studies using whole-cell patch-clamp recordings on cultured rat cortical neurons have demonstrated that Flunarizine blocks both voltage-gated sodium (Na+) and calcium (Ca2+) currents in a concentration-dependent manner. nih.gov The blockade of these channels is considered a key mechanism underlying its effectiveness in migraine prophylaxis, as abnormal channel activity may contribute to the cortical hyperexcitability seen in migraine. nih.gov

Flunarizine's potential has also been explored in oncology. In human colon adenocarcinoma cell lines resistant to doxorubicin (B1662922), Flunarizine was found to enhance the cytotoxicity of the chemotherapeutic agent. nih.gov This effect was associated with an increased intracellular accumulation of doxorubicin. nih.gov In glioblastoma (GBM) cells, Flunarizine has been shown to induce apoptosis and inhibit the Akt signaling pathway, enhancing the sensitivity of these cancer cells to the chemotherapy drug temozolomide. researchgate.net Further research into its anti-cancer properties has revealed anti-angiogenic activity. nih.govnih.gov In assays using human umbilical vein endothelial cells, Flunarizine inhibited cell proliferation, migration, and the formation of cord-like tubes, which are critical processes in angiogenesis. nih.govnih.gov

Table 1: Summary of Key In Vitro Findings for Flunarizine

| Assay Type | Cell/Model System | Key Findings | Potential Implication |

|---|---|---|---|

| Whole-Cell Patch-Clamp | Cultured Rat Cortical Neurons | Concentration-dependent blockade of voltage-gated Na+ and Ca2+ channels. nih.gov | Mechanism for migraine prophylaxis. nih.gov |

| Cytotoxicity Assay | Doxorubicin-resistant human colon adenocarcinoma cells (LoVo/DX) | Enhanced doxorubicin activity and increased intracellular drug accumulation. nih.gov | Modulation of chemotherapy resistance. nih.gov |

| Apoptosis & Signaling Assay | Glioblastoma Multiforme (GBM) cells (U-87 MG, LN-229) | Induced apoptosis, inhibited Akt pathway, and increased sensitivity to temozolomide. researchgate.net | Potential adjunctive therapy for GBM. researchgate.net |

| Anti-Angiogenesis Assays (Proliferation, Migration, Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant inhibition of endothelial cell proliferation, migration, and cord-like tube formation. nih.govnih.gov | Treatment for diseases with excessive angiogenesis. nih.gov |

Animal Models for Neurological Research

Animal models are indispensable for studying complex physiological and pathological processes that cannot be replicated in vitro. Flunarizine has been evaluated in various animal models to understand its effects on neurological disorders.

Cortical spreading depression (CSD) is a wave of near-complete neuronal and glial depolarization that spreads across the cerebral cortex and is believed to be the underlying mechanism of migraine aura. nih.govyoutube.com Animal models have been established to investigate this phenomenon. Research suggests that Flunarizine may increase the threshold for eliciting CSD. nih.gov In a rat CSD model, Flunarizine was found to decrease the number, amplitude, and duration of CSD events under normal oxygen conditions and reduce the number and duration under hypoxic conditions. nih.gov These findings support the hypothesis that Flunarizine's prophylactic effect in migraine is at least partly due to its ability to suppress CSD. nih.govnih.gov

Hypoxia-ischemia, a condition of reduced oxygen and blood flow to the brain, can cause severe neurological damage. mdpi.com Flunarizine's neuroprotective properties have been assessed in several animal models of this condition. In a model using 7-day-old rats, pretreatment with Flunarizine limited the extent of morphologic brain damage following a hypoxic-ischemic insult. ahajournals.orgnih.gov This protective effect was demonstrated to be independent of its effects on dopamine (B1211576) release. ahajournals.orgnih.gov Similarly, studies in fetal sheep subjected to cerebral ischemia showed that Flunarizine offered partial neuroprotection, reducing cerebral damage and the incidence of seizures. nih.gov A direct neuronal protective effect was also demonstrated in hippocampal slices in vitro, where Flunarizine improved the recovery of synaptic function after a hypoxic challenge. nih.gov

Channelopathies are diseases caused by the dysfunction of ion channels. mdpi.com Migraine is hypothesized to be a channelopathy, involving abnormal activity of voltage-gated ion channels that leads to cortical hyperexcitability. nih.gov The preclinical research demonstrating Flunarizine's ability to block voltage-gated Na+ and Ca2+ channels in cultured neurons provides a direct mechanistic link to its potential utility in channelopathies. nih.gov By modulating the activity of these key ion channels, Flunarizine can stabilize neuronal membranes and reduce the hyperexcitability that predisposes individuals to conditions like migraine.

Beyond its effects on ion channels, Flunarizine also exhibits moderate dopamine D2 receptor antagonism. nih.gov This property prompted preclinical evaluations of its potential as an antipsychotic. In mouse models of schizophrenia, orally administered Flunarizine was shown to inhibit hyperlocomotion induced by amphetamine and dizocilpine (B47880) (MK-801) at doses that did not reduce spontaneous movement. nih.govufrn.br Furthermore, it improved dizocilpine-induced impairment in a working memory task. nih.govufrn.br These findings suggest a profile comparable to atypical antipsychotics and have warranted further clinical trials. nih.govresearchgate.netnih.gov

Table 2: Flunarizine in Animal Models of Neurological Disorders

| Model Type | Animal Model | Key Findings | Relevance |

|---|---|---|---|

| Cortical Spreading Depression (CSD) | Rat | Decreased the number, amplitude, and duration of CSD events. nih.gov | Supports mechanism of action in migraine prophylaxis. nih.gov |

| Hypoxia-Ischemia | Immature Rat | Limited the extent of morphologic brain injury following insult. ahajournals.orgnih.gov | Demonstrates potent neuroprotective properties. ahajournals.org |

| Hypoxia-Ischemia | Fetal Sheep | Provided partial neuroprotection and reduced seizure incidence. nih.gov | Shows potential for prenatal neuroprotection. nih.gov |

| Pharmacological Models of Schizophrenia | Mouse | Inhibited amphetamine and dizocilpine-induced hyperlocomotion; improved working memory impairment. nih.govufrn.br | Suggests a profile similar to atypical antipsychotics. nih.gov |

Repurposing Research in Oncology Models

Drug repurposing involves identifying new therapeutic uses for existing drugs. Flunarizine has been investigated for its potential as an anti-cancer agent. In vitro studies have shown that it can have direct cytotoxic effects on cancer cells and can also sensitize them to conventional chemotherapy. researchgate.netresearchgate.net

One area of focus has been its ability to overcome drug resistance. In non-small cell lung cancer (NSCLC) cell lines with acquired resistance to gefitinib (B1684475), Flunarizine was identified as a histone deacetylase (HDAC) inhibitor. nih.gov The combination of Flunarizine and gefitinib was shown to induce apoptosis and inhibit cancer cell migration and invasion. nih.gov This combination also significantly potentiated the suppression of tumor growth in a patient-derived xenograft model. nih.gov In addition to its effects on drug resistance and angiogenesis, Flunarizine has been shown to induce the degradation of the N-Ras protein, a driver of tumorigenesis in certain cancers like basal-like breast cancer, through an autophagy-mediated pathway. researchgate.net Its anti-angiogenic properties, demonstrated in both in vitro and in vivo models like the chick chorioallantoic membrane assay and sponge implantation method, further support its potential in oncology. nih.govnih.gov

Investigations in Other Preclinical Disease Models

Flunarizine-d8 Dihydrochloride (B599025) serves as a critical analytical tool in the preclinical evaluation of its non-deuterated counterpart, flunarizine. As a stable isotope-labeled internal standard, it is indispensable for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is used to determine the concentration of flunarizine in biological samples from in vitro and animal models. researchgate.netnih.govnih.gov The precision afforded by using a deuterated standard is essential for accurately characterizing the pharmacokinetics and therapeutic potential of flunarizine in various disease models. nih.gov

The therapeutic agent investigated in these models is flunarizine, a calcium channel blocker, while Flunarizine-d8 Dihydrochloride's role is to ensure the reliability of the concentration measurements. researchgate.netnih.gov

Applications in Migraine-Related Models

Preclinical research into migraine pathogenesis has utilized animal and in vitro models to investigate the effects of flunarizine. nih.gov this compound is employed in the analytical phase of such studies to quantify flunarizine concentrations in plasma and tissue samples. Key models where this analytical application is crucial include:

Cortical Spreading Depression (SD): This phenomenon is considered a key neuronal event in migraine aura. Studies have shown that flunarizine can increase the threshold for eliciting SD in animal models, suggesting a mechanism for its prophylactic effects in migraine. nih.gov

Brain Hypoxia Models: Hypoxia has been proposed as a component of migraine pathology. In in vitro studies using hippocampal slices, flunarizine demonstrated a direct neuroprotective effect by improving the recovery of synaptic function after hypoxic events. nih.gov

The accurate measurement of flunarizine in these experimental systems, enabled by this compound, is vital for correlating drug exposure levels with the observed neuroprotective outcomes.

Use in Stroke and Ischemia Models

Flunarizine has been evaluated for its cerebroprotective potential in animal models of stroke, such as the rat middle cerebral artery occlusion model. nih.gov In these studies, this compound is essential for the precise quantification of flunarizine in brain tissue and plasma, allowing researchers to establish a relationship between drug concentration and the extent of neuronal damage or infarction. researchgate.netnih.gov The ability to accurately measure drug levels helps differentiate between therapeutic effects and ineffective exposure, guiding the understanding of the drug's potential in ischemic conditions.

In Vitro Drug Metabolism and Formulation Studies

The development and characterization of new drug formulations rely on accurate analytical methods. For instance, in the creation of a flunarizine dihydrochloride nanoemulsion for potential nasal delivery, quantitative analysis is key. nih.gov In vitro drug release studies, which assess the formulation's performance in simulated biological fluids, utilize LC-MS/MS with this compound to measure the amount of active drug released over time. nih.govnih.gov

Furthermore, in vitro metabolism studies using liver microsomes or other cellular systems investigate how flunarizine is biotransformed. nih.gov this compound is the ideal internal standard in these assays, as its chemical and physical properties closely mimic flunarizine, ensuring accurate quantification of the parent drug and its metabolites. nih.gov

The table below summarizes preclinical models where the analytical application of this compound is integral to the study of flunarizine.

| Research Area | Preclinical/In Vitro Model | Investigated Effect of Flunarizine | Role of this compound |

| Migraine | Cortical Spreading Depression (Animal Model) | Increased threshold for eliciting neuronal depolarization waves. nih.gov | Internal standard for quantifying flunarizine in biological samples. researchgate.netnih.gov |

| Migraine/Neuroprotection | Hypoxia in Hippocampal Slices (In Vitro) | Improved post-hypoxic recovery of synaptic function. nih.gov | Internal standard for quantifying flunarizine in tissue samples. researchgate.netnih.gov |

| Stroke/Ischemia | Middle Cerebral Artery Occlusion (Rat Model) | Assessment of cerebroprotective effects and reduction of infarct size. nih.gov | Internal standard for quantifying flunarizine in brain tissue and plasma. researchgate.netnih.gov |

| Drug Formulation | Nanoemulsion Release Assay (In Vitro) | Characterization of drug release from a novel delivery system. nih.gov | Internal standard for measuring flunarizine concentration in release media. researchgate.netnih.gov |

| Drug Metabolism | Liver Microsomes (In Vitro) | Identification and quantification of metabolic pathways. nih.gov | Internal standard for accurate measurement of parent drug and metabolites. researchgate.netnih.gov |

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial for understanding the basis of a drug's mechanism of action at the atomic level. Studies on Flunarizine (B1672889) have explored its interactions with a variety of biological targets, revealing key binding modes and intermolecular forces that govern its activity.

One significant area of investigation has been the repurposing of Flunarizine for new therapeutic indications. In a study targeting the serotonin (B10506) transporter (SERT), a primary target for antidepressants, molecular docking was used to assess the binding affinity and interaction of Flunarizine. nih.govchemrxiv.org The results showed that Flunarizine fits into the active site of the transporter, forming stable interactions with critical amino acid residues, suggesting its potential as a serotonin reuptake inhibitor. nih.govchemrxiv.org

Another repurposing effort used in silico docking to screen existing drugs against proteins of the Lassa virus (LASV), the agent responsible for Lassa fever. dergipark.org.trijnrd.org This screening identified Flunarizine as having a strong predicted binding affinity for LASV proteins that are essential for the formation of the viral ribonucleoprotein complex (vRNP). dergipark.org.trijnrd.org

Furthermore, docking studies have been conducted to understand Flunarizine's effects on ion channels. For instance, the binding of Flunarizine hydrochloride to a homology model of the Danio rerio L-type calcium channel (LTCC) was investigated. mdpi.com The simulation predicted that Flunarizine forms a π-cation interaction with the residue Arg1612 and a hydrogen bond with Arg1616 in domain III of the channel protein. mdpi.com These interactions help to rationalize its function as a calcium channel blocker. mdpi.com

| Target Protein | Organism/Virus | Key Interacting Residues (Predicted) | Potential Therapeutic Application |

|---|---|---|---|

| Serotonin Transporter (SERT) | Human | Interactions with active site residues | Major Depressive Disorder nih.govchemrxiv.org |

| Viral Ribonucleoprotein Complex (vRNP) Proteins | Lassa Virus (LASV) | Strong binding affinity predicted | Lassa Fever dergipark.org.trijnrd.org |

| L-type Calcium Channel (LTCC), Cav1.2 | Danio rerio (Zebrafish) | Arg1612 (π-cation), Arg1616 (hydrogen bond) | Cardiovascular Research mdpi.com |

| Human Angiotensin-Converting Enzyme (ACE) | Human | Binding interactions visualized | Hypertension Research researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to evaluate the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of every atom in the system, providing a dynamic view of the binding interactions and revealing any conformational changes in the protein or ligand. nih.gov

In the investigation of Flunarizine as a potential serotonin transporter (SERT) inhibitor, a 500-nanosecond MD simulation was performed to validate the docking results. chemrxiv.org The simulation confirmed the stability of the SERT-Flunarizine complex, demonstrating that the compound remained strongly and stably bound within the active site. nih.govchemrxiv.org The study observed minimal structural deviations throughout the simulation, indicating a stable binding configuration and reinforcing the potential of Flunarizine as a SERT modulator. chemrxiv.org

Similarly, MD simulations were used to assess the stability of Flunarizine when bound to the human angiotensin-converting enzyme (ACE). researchgate.net Such simulations are critical for confirming that the interactions predicted by static docking models are maintained in a more physiologically realistic, dynamic environment. These studies help to understand how the protein and ligand adapt to each other upon binding and can reveal the persistence of key hydrogen bonds or hydrophobic interactions that are essential for the ligand's inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structures of compounds and their biological activities. jocpr.com These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds. nih.govjocpr.com While QSAR studies have been extensively applied to other classes of calcium channel blockers, such as 1,4-dihydropyridine (B1200194) (DHP) derivatives, to understand how properties like lipophilicity and molecular conformation influence their potency, specific QSAR models for Flunarizine and its analogs are not prominently featured in published research. nih.govnih.gov

Pharmacophore modeling is another ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific target. mdpi.comnih.gov A pharmacophore model can be generated from a set of known active molecules and then used as a 3D query to screen large compound databases for new molecules with different chemical scaffolds but the same essential features. mdpi.comresearchgate.net This technique is a cornerstone of virtual screening and hit identification. chemrxiv.orgchemrxiv.org Despite its widespread use in drug discovery, specific pharmacophore models developed from or for Flunarizine-d8 Dihydrochloride (B599025) have not been detailed in the available scientific literature.

In Silico Screening for Novel Target Identification and Repurposing

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. dergipark.org.trijnrd.org This approach is highly efficient for drug repurposing, where existing approved drugs are screened for new therapeutic uses.

Flunarizine has emerged as a promising candidate for repurposing through such methods. In one study, a virtual screening of 3,620 FDA-approved drugs was conducted to find novel inhibitors for the serotonin transporter. nih.govchemrxiv.org Flunarizine was identified as a top hit due to its predicted strong and stable binding, highlighting its potential as a repurposed treatment for major depressive disorder. nih.govchemrxiv.org

In another significant repurposing study, researchers performed an in silico docking screen of 2,015 existing drugs against key proteins of the Lassa virus (LASV). dergipark.org.trijnrd.org This screen successfully identified five drugs, including Flunarizine, with a strong predicted binding affinity for viral proteins involved in replication and transcription. dergipark.org.trijnrd.org Subsequent cell-based assays confirmed that Flunarizine inhibited the activity of the viral machinery, supporting its potential as a candidate drug to treat Lassa fever. dergipark.org.trijnrd.org These findings demonstrate the power of computational screening to rapidly identify new applications for established drugs like Flunarizine. dergipark.org.trijnrd.org

Future Research Directions and Emerging Paradigms for Flunarizine D8 Dihydrochloride

Advancements in Deuterated Compound Synthesis for Complex Analogues

The synthesis of deuterated compounds has evolved significantly, moving beyond simple isotopic labeling to the precise, site-selective incorporation of deuterium (B1214612) to enhance a drug's metabolic profile. researchgate.net Future advancements in this area will be critical for developing more complex analogues of Flunarizine-d8 Dihydrochloride (B599025) with potentially superior therapeutic properties.

Recent progress in synthetic methodologies offers a glimpse into the future of deuterated compound synthesis. researchgate.netresearchgate.net Key strategies include:

Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium. researchgate.net Recent developments have focused on more efficient and selective HIE reactions, including photocatalyzed HIE reactions for C(sp³)–H bonds. researchgate.net

Reductive Deuteration: This technique involves the addition of deuterium across unsaturated bonds. researchgate.net

Dehalogenative Deuteration: This process replaces a halogen atom with a deuterium atom. researchgate.net

Flow Chemistry: The use of continuous flow chemistry is emerging as a practical and efficient method for the synthesis of deuterated compounds, offering better control over reaction conditions and scalability. nih.gov

Photocatalytic Deuteration: This approach utilizes visible light to catalyze deuteration reactions under mild conditions, offering good site selectivity. researchgate.net

These evolving synthetic strategies will enable the creation of a diverse library of Flunarizine (B1672889) analogues with deuterium incorporated at various positions. This will facilitate a deeper understanding of how site-specific deuteration impacts the molecule's pharmacokinetics and pharmacodynamics.

Integration of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The precise analysis of deuterated compounds is crucial for understanding their isotopic purity, the specific sites of deuteration, and their metabolic fate. The integration of advanced analytical techniques is paramount for achieving the necessary resolution and sensitivity in the characterization of Flunarizine-d8 Dihydrochloride and its metabolites.

Key analytical techniques and their future applications include:

| Analytical Technique | Application in this compound Research | Future Advancements |

| Mass Spectrometry (MS) | Determining the overall deuterium content and elucidating fragmentation pathways. wikipedia.orgspectroscopyonline.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into protein structure and dynamics upon drug binding. nih.gov | Higher resolution instruments for more precise mass determination and improved software for complex data analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifying the exact location of deuterium atoms within the molecule and quantifying the level of deuteration at specific sites. simsonpharma.com | Higher field magnets for increased sensitivity and resolution, and advanced NMR pulse sequences for more detailed structural information. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Providing a complete description of the isotopic composition of a sample, revealing the structural identity and percent composition of a complex mixture of isotopomers with high accuracy. acs.org | Integration with improved thermolysis apparatus to eliminate deuterium scrambling during analysis, allowing for more accurate quantification of synthetic outcomes. acs.org |

These advanced analytical methods will be instrumental in ensuring the quality control of synthesized this compound and in providing detailed insights into its behavior in biological systems. bvsalud.org

Expansion of Preclinical Models for Broader Therapeutic Exploration

Preclinical models are essential for evaluating the therapeutic potential and understanding the mechanism of action of new drug candidates. For this compound, the expansion of preclinical models beyond its current applications is a critical step in exploring its broader therapeutic utility.

Flunarizine has been investigated in animal models for its potential as an atypical antipsychotic and for its effects in experimental models related to migraine. nih.govnih.gov For instance, studies have shown its efficacy in inhibiting hyperlocomotion induced by amphetamine and dizocilpine (B47880) in mice, suggesting a potential antipsychotic profile. nih.gov In the context of migraine, Flunarizine has demonstrated antihypoxic properties in animal models and the ability to improve post-hypoxic recovery of synaptic function in vitro. nih.gov

Future preclinical research on this compound should aim to:

Develop more sophisticated animal models that better recapitulate the complexity of human diseases for which Flunarizine may be beneficial, such as specific types of epilepsy or neurological disorders.

Utilize in vitro models , such as patient-derived cell lines or organoids, to investigate the compound's effects at a cellular and molecular level.

Directly compare the efficacy and pharmacokinetic profiles of this compound with its non-deuterated counterpart in these expanded preclinical models to clearly demonstrate the therapeutic advantages conferred by deuteration.

Such studies will be crucial for identifying new therapeutic indications for this compound and for providing the necessary preclinical evidence to support its clinical development.

Role of Deuterated Flunarizine in Omics Research

The fields of metabolomics and proteomics offer a system-wide perspective on the biochemical changes induced by a drug. Deuterated compounds, including this compound, can serve as powerful tools in these "omics" research areas.

Metabolomics: Deuterium-labeled compounds can be used as stable isotope tracers in metabolic studies to track the biotransformation of a drug and its impact on endogenous metabolic pathways. simsonpharma.com By tracing the fate of the deuterated flunarizine molecule, researchers can identify novel metabolites and gain a more comprehensive understanding of its metabolic network. osti.gov

Proteomics: In quantitative proteomics, deuterated reagents are used for stable isotope labeling to compare protein abundance between different samples. nih.gov Furthermore, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique in structural proteomics that can be used to study protein conformation and dynamics. proteincentre.comyoutube.com this compound could be utilized in HDX-MS studies to investigate how it interacts with its protein targets and how this binding affects their structure and function. proteincentre.com This can provide valuable insights into its mechanism of action at a molecular level.

The application of this compound in omics research will not only enhance our understanding of its own pharmacology but also contribute to a broader knowledge of the biological systems it perturbs.

Design of Novel Flunarizine Analogues Based on Deuteration Insights

The insights gained from studying this compound can inform the rational design of novel analogues with further optimized properties. The strategic placement of deuterium atoms can significantly alter a drug's pharmacokinetic profile, often by slowing down metabolism at specific sites. nih.govnih.gov

The design of new Flunarizine analogues can follow two main strategies:

De Novo Design: This involves designing new chemical entities from the ground up, incorporating deuterium at strategic positions to achieve desired pharmacological properties. alfa-chemistry.com

Modification of the Existing Scaffold: This approach focuses on making subtle modifications to the Flunarizine structure, including the site-specific introduction of deuterium, to enhance its therapeutic performance. alfa-chemistry.com

Q & A

Q. How is Flunarizine-d8 Dihydrochloride synthesized and characterized for research use?

this compound, a deuterated analog of Flunarizine, is synthesized by replacing eight hydrogen atoms with deuterium at specific molecular positions. Characterization involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) and structural integrity. Quality control includes Certificates of Analysis (COA) and Safety Data Sheets (SDS) to validate batch-to-batch consistency .

Q. What analytical methods are validated for quantifying this compound in experimental matrices?

Gas chromatography with flame ionization detection (GC-FID) is a validated method for quantifying deuterated compounds in complex matrices like soil or biological samples. Key parameters include column selection (e.g., polar capillary columns), temperature gradients, and internal standards (e.g., deuterated analogs of related structures). Method suitability is confirmed through linearity (R² >0.99), precision (%RSD <5%), and recovery rates (90–110%) .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- LogP : 6.865 (indicating high lipophilicity, relevant for blood-brain barrier penetration).

- Melting point : 214–217°C (thermal stability considerations for storage).

- Solubility : Chloroform > aqueous buffers (guides solvent selection for in vitro assays). These parameters inform formulation strategies and pharmacokinetic modeling .

Advanced Research Questions

Q. How does the deuterium labeling in this compound impact its metabolic stability compared to the non-deuterated form?

Deuterium isotope effects reduce first-pass metabolism by stabilizing C-D bonds against cytochrome P450-mediated oxidation. Comparative studies using liver microsomes or in vivo models (e.g., rodents) show prolonged half-life (t₁/₂) and increased AUC (area under the curve) for the deuterated form. Methodological validation requires LC-MS/MS to track deuterium retention in metabolites .

Q. What experimental approaches resolve contradictions in this compound’s dual Na+/Ca²⁺ channel blockade and D2 receptor antagonism?

Contradictions arise from overlapping IC₅₀ values in functional assays. To differentiate mechanisms:

- Use patch-clamp electrophysiology to isolate T-type Ca²⁺ channel effects.

- Apply radioligand binding assays (e.g., [³H]-spiperone for D2 receptors).

- Employ knockout models (e.g., D2 receptor-deficient mice) to isolate channel-specific effects. Cross-validation with structural analogs (e.g., non-deuterated Flunarizine) controls for deuterium-specific artifacts .

Q. How do impurity profiles of this compound affect pharmacological reproducibility?

Critical impurities include:

- Imp. A(EP) : 1-[Bis(4-fluorophenyl)methyl]-piperazine (≤0.15% by HPLC).

- Imp. C(EP) : 1-[(RS)-(2-Fluorophenyl)(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine (≤0.10%). Accelerated stability studies (40°C/75% RH for 6 months) coupled with forced degradation (acid/base hydrolysis) identify impurity thresholds impacting receptor binding. Quantification follows ICH Q3A/B guidelines using gradient elution HPLC with photodiode array detection .

Q. What methodologies assess this compound’s environmental persistence in soil?

Aerobic soil degradation studies under OECD 307 guidelines measure half-life (t₁/₂) and decay constants. For example:

- Spiked soil samples are incubated at 25°C.

- Extraction with acetonitrile:water (70:30) followed by GC-FID quantitation.

- Degradation kinetics are modeled using first-order equations. Comparative data with non-deuterated Flunarizine reveal isotopic effects on biodegradation rates .

Methodological Considerations

- Data Discrepancy Analysis : Use Bland-Altman plots or Deming regression when comparing deuterated vs. non-deuterated compound assays to account for proportional biases .

- Ethical & Feasibility Criteria : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.